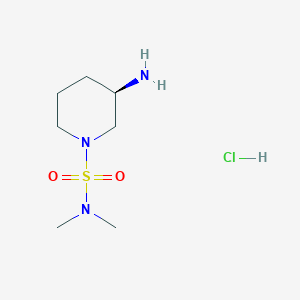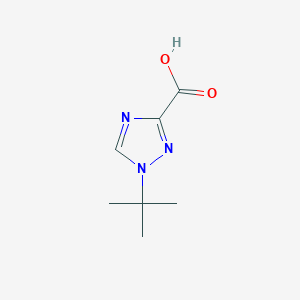
1-(3-(Trifluormethyl)benzyl)piperazinhydrochlorid
Übersicht
Beschreibung
1-(3-(Trifluoromethyl)benzyl)piperazine hydrochloride is a chemical compound with the empirical formula C₁₂H₁₅F₃N₂ and a molecular weight of 244.26 g/mol . It is commonly used in research and pharmaceutical applications . The compound’s structure features a piperazine ring substituted with a trifluoromethyl group at the 3-position and a benzyl group at the N-position.
Wissenschaftliche Forschungsanwendungen
Molekularforschung
Diese Verbindung mit der CAS-Nummer 510725-35-6 und einem Molekulargewicht von 280,72 wird häufig in der molekularen Forschung eingesetzt. Ihre Wechselwirkung mit Zielrezeptoren liefert Erkenntnisse über die molekularen Mechanismen, die der zellulären Signalübertragung und Kommunikation zugrunde liegen .
Neurotransmitterstudien
1-(3-(Trifluormethyl)benzyl)piperazinhydrochlorid wird verwendet, um die Rolle spezifischer Rezeptoren und deren Beteiligung an verschiedenen physiologischen und pathologischen Zuständen zu untersuchen . Es ist besonders nützlich bei der Untersuchung des Serotoninsystems.
Arzneimittel-Synergismus
In Kombination mit 1-Benzylpiperazin erhöht diese Verbindung sowohl Serotonin als auch Dopamin, was die Wirkungen von 3,4-Methylendioxymethamphetamin widerspiegelt . Dieser Synergismus kann nützlich sein, um zu verstehen, wie verschiedene Medikamente im Körper interagieren.
Krampfanfallinduktion
Der Arzneimittel-Synergismus mit this compound kann Krampfanfälle auslösen . Dies kann nützlich sein, um die Mechanismen der Krampfanfallinduktion und potenzielle Behandlungen zu untersuchen.
Thermoregulationsstudien
Es wurde festgestellt, dass diese Verbindung die Thermoregulation verändert . Dies macht es nützlich, um zu untersuchen, wie der Körper seine Temperatur reguliert und die Auswirkungen verschiedener Substanzen auf diesen Prozess.
Herz-Kreislauf-Forschung
This compound hat schwache Auswirkungen auf das Herz-Kreislauf-System . Dies kann nützlich sein, um die Auswirkungen verschiedener Substanzen auf Herzfrequenz und Blutdruck zu untersuchen.
Wirkmechanismus
Target of Action
The primary target of 1-(3-(Trifluoromethyl)benzyl)piperazine hydrochloride is the central nervous system . It acts as a stimulant, with a potency of around 10% of d-amphetamine . It selectively promotes the release of serotonin .
Mode of Action
1-(3-(Trifluoromethyl)benzyl)piperazine hydrochloride interacts with its targets by binding directly and selectively to muscle membrane GABA receptors . This binding presumably causes hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm . When used in combination with 1-benzylpiperazine, it increases both serotonin and dopamine, mirroring the effects of 3,4-methylenedioxymethamphetamine .
Biochemical Pathways
1-(3-(Trifluoromethyl)benzyl)piperazine hydrochloride affects the serotonin and dopamine pathways . It stimulates the release and inhibits the reuptake of dopamine, serotonin, and noradrenaline . This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, enhancing their effects.
Pharmacokinetics
The pharmacokinetics of 1-(3-(Trifluoromethyl)benzyl)piperazine hydrochloride involve its metabolism by cytochrome P450, possibly involving the CYP2D6 iso-enzyme, and catechol-O-methyl-transferase (COMT) . These enzymes play a crucial role in the drug’s absorption, distribution, metabolism, and excretion (ADME) properties, impacting its bioavailability.
Result of Action
The molecular and cellular effects of 1-(3-(Trifluoromethyl)benzyl)piperazine hydrochloride’s action include rate-depressant effects, prevention of isolation-induced behavioral deficit, anxiolytic effects at high doses, anti-aggressive effects, locomotor inhibition, hyperthermia, respiratory depression, interference with the circadian system, and hypophagia .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(3-(Trifluoromethyl)benzyl)piperazine hydrochloride. For example, the compound’s action may be influenced by the presence of other substances, such as amphetamine, cocaine, ketamine, and MDMA . Additionally, the compound’s stability may be affected by storage conditions .
Eigenschaften
IUPAC Name |
1-[[3-(trifluoromethyl)phenyl]methyl]piperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2.ClH/c13-12(14,15)11-3-1-2-10(8-11)9-17-6-4-16-5-7-17;/h1-3,8,16H,4-7,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVOKACNFIJZZFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC(=CC=C2)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















